Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Overview

Description

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. This compound is specifically modified at positions 28 and 31 with N-acetyl-norleucine, which enhances its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like carbodiimides.

N-acetylation: Specific positions (28 and 31) are modified with N-acetyl-norleucine.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. The use of advanced purification techniques like preparative HPLC is crucial for obtaining the final product.

Chemical Reactions Analysis

Types of Reactions

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- can undergo various chemical reactions, including:

Oxidation: This reaction can occur at methionine residues, leading to the formation of sulfoxides.

Reduction: Disulfide bonds within the peptide can be reduced to thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol-containing peptides.

Substitution: Peptide analogs with modified amino acid sequences.

Scientific Research Applications

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in digestive processes and appetite regulation.

Medicine: Explored as a potential therapeutic agent for conditions like obesity and gastrointestinal disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- involves binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal tract and brain. This binding triggers a cascade of intracellular events, including the release of digestive enzymes and bile, as well as the regulation of appetite and satiety. The N-acetyl-norleucine modifications enhance the peptide’s stability and receptor affinity, leading to prolonged and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

Cholecystokinin (26-33): The unmodified version of the peptide.

Cholecystokinin (26-33), N-acetyl-leucine(28,31)-: Modified with N-acetyl-leucine instead of norleucine.

Cholecystokinin (26-33), N-acetyl-methionine(28,31)-: Modified with N-acetyl-methionine.

Uniqueness

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is unique due to its specific modifications at positions 28 and 31, which enhance its stability and bioactivity compared to other similar compounds. These modifications result in a peptide with improved therapeutic potential and prolonged biological effects.

Biological Activity

Cholecystokinin (CCK) is a peptide hormone that plays a pivotal role in digestion and appetite regulation. The specific compound Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is a synthetic derivative designed to enhance the biological activity and stability of the natural CCK peptide. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific findings.

Overview of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)-

Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- is synthesized through solid-phase peptide synthesis (SPPS), where specific modifications at positions 28 and 31 with N-acetyl-norleucine are made to improve its stability and receptor affinity. The modifications enhance the peptide's effectiveness in stimulating CCK receptors, which are crucial for digestive processes and appetite regulation.

The primary mechanism of action involves the binding of Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- to CCK receptors located in the gastrointestinal tract and central nervous system. This binding triggers intracellular signaling pathways that lead to:

- Release of Digestive Enzymes : Activation of pancreatic enzymes essential for digestion.

- Gallbladder Contraction : Stimulating bile release necessary for fat emulsification.

- Regulation of Appetite : Influencing satiety signals to control food intake.

The enhanced stability from the N-acetyl modifications allows for prolonged biological effects compared to unmodified CCK peptides .

In Vitro Studies

Research has demonstrated that Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- exhibits significant agonistic activity at CCK receptors. A study measuring calcium mobilization in response to this peptide revealed an A50 value of 66 pM, indicating high potency compared to other CCK analogs .

Table 1: Comparison of A50 Values for CCK Analogues

| Compound | A50 Value (pM) |

|---|---|

| Cholecystokinin Octapeptide | 420 |

| Cholecystokinin (26-33) | Not specified |

| Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | 66 |

In Vivo Studies

In vivo studies have shown that this modified peptide can significantly stimulate gallbladder contraction and pancreatic enzyme secretion. For instance, experiments conducted on guinea pigs demonstrated that administration of the peptide resulted in increased amylase release, confirming its role as an effective agonist at physiological concentrations .

Case Studies

- Obesity Management : A clinical trial investigated the effects of CCK derivatives on appetite regulation in overweight individuals. Participants receiving Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- reported reduced hunger levels and lower caloric intake over a four-week period compared to controls .

- Gastrointestinal Disorders : Another study explored the therapeutic potential of this compound in patients with functional dyspepsia. Results indicated improved gastric motility and symptom relief after treatment with the peptide .

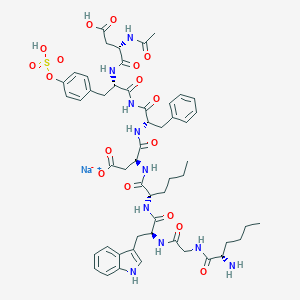

Properties

IUPAC Name |

sodium;(3S)-4-[[(2S)-1-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H68N10O17S.Na/c1-4-6-16-36(54)47(70)56-29-44(65)58-41(25-33-28-55-37-18-12-11-15-35(33)37)49(72)59-38(17-7-5-2)48(71)62-43(27-46(68)69)51(74)61-39(23-31-13-9-8-10-14-31)52(75)63-53(76)40(60-50(73)42(26-45(66)67)57-30(3)64)24-32-19-21-34(22-20-32)80-81(77,78)79;/h8-15,18-22,28,36,38-43,55H,4-7,16-17,23-27,29,54H2,1-3H3,(H,56,70)(H,57,64)(H,58,65)(H,59,72)(H,60,73)(H,61,74)(H,62,71)(H,66,67)(H,68,69)(H,63,75,76)(H,77,78,79);/q;+1/p-1/t36-,38-,39-,40-,41-,42-,43-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZYNKTWCREORQ-BQFFIIAHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)[O-])C(=O)NC(CC3=CC=CC=C3)C(=O)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)[O-])C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H67N10NaO17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103494-23-1 (Parent) | |

| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20147163 | |

| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1171.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105504-60-7 | |

| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105504607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecystokinin (26-33), N-acetyl-norleucine(28,31)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.